Technical Monograph: 3-(3,4-Dimethoxyphenyl)-2-methylalanine
Technical Monograph: 3-(3,4-Dimethoxyphenyl)-2-methylalanine
The following technical guide focuses on 3-(3,4-Dimethoxyphenyl)-2-methylalanine (also known as
Bioactivity Profile, Synthetic Utility, and Impurity Characterization
Executive Summary & Chemical Identity[1]
3-(3,4-Dimethoxyphenyl)-2-methylalanine (CAS: 10128-06-0) is a non-proteinogenic amino acid derivative. While it possesses limited direct pharmacological activity compared to its catechol counterpart (Methyldopa), it is biologically significant as a prodrug candidate , a transport substrate probe , and a critical process-related impurity .
Its primary biological relevance lies in its metabolic conversion to
Chemical Structure Data
| Property | Specification |
| IUPAC Name | 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 239.27 g/mol |
| Key Functional Groups | Primary Amine, Carboxylic Acid, Dimethoxy Benzene, Quaternary |
| Chirality | Exists as (S)- (L-) and (R)- (D-) enantiomers; L-isomer is the bioactive precursor. |
Biological Activity & Mechanism of Action[2][3]
The Precursor Relationship (Metabolic Activation)
The dimethoxy compound is pharmacologically latent until activated. Its biological activity is defined by its ability to be converted into the active catecholamine inhibitor.
-
Mechanism: The dimethoxy groups protect the catechol moiety from oxidation during transport. However, in vivo O-demethylation (mediated by hepatic CYP450 enzymes) is required to expose the 3,4-dihydroxy pharmacophore.
-
Active Metabolite: Once demethylated, the compound becomes Methyldopa (
-methyl-3,4-dihydroxyphenylalanine). -
Target: The active metabolite inhibits Aromatic L-Amino Acid Decarboxylase (AADC) (also known as DOPA decarboxylase).
-
Downstream Effect: Inhibition of AADC prevents the conversion of L-DOPA to Dopamine, and subsequently to Norepinephrine, reducing sympathetic outflow and lowering blood pressure.
Transport Biology (LAT1 Substrate)
Unlike the hydrophilic catechol (Methyldopa), the dimethoxy analog is significantly more lipophilic.
-
BBB Penetration: It crosses the Blood-Brain Barrier via the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) .
-
Competitive Inhibition: High concentrations of the dimethoxy analog can competitively inhibit the transport of essential amino acids (Leucine, Phenylalanine) and L-DOPA into the brain, potentially altering neurotransmitter synthesis kinetics.
Pathway Visualization
The following diagram illustrates the synthetic and metabolic relationship between the dimethoxy precursor and the active drug.
Caption: Metabolic and synthetic conversion of the dimethoxy precursor to the active antihypertensive agent.
Synthetic Protocols & Process Chemistry
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methylalanine is the critical intermediate step in the industrial production of Methyldopa.
Synthesis Workflow (Bucherer-Bergs Reaction)
This protocol describes the conversion of the ketone precursor to the amino acid via a hydantoin intermediate.
Reagents:
-
3,4-Dimethoxyphenylacetone (1.0 eq)
-
Ammonium Carbonate (3.0 eq)
-
Potassium Cyanide (1.2 eq)
-
Ethanol/Water (1:1 v/v)
-
Sodium Hydroxide (NaOH) or Barium Hydroxide (
) for hydrolysis.
Step-by-Step Protocol:
-
Hydantoin Formation:
-
Dissolve 3,4-dimethoxyphenylacetone in 50% aqueous ethanol.
-
Add ammonium carbonate and potassium cyanide.
-
Heat to 55-60°C for 4-6 hours. The solution will initially be clear and then precipitate the hydantoin intermediate (5-methyl-5-(3,4-dimethoxybenzyl)hydantoin).
-
Checkpoint: Monitor disappearance of ketone via TLC (Hexane:EtOAc 7:3).
-
-
Alkaline Hydrolysis:
-
Isolate the hydantoin solid by filtration.
-
Suspend the hydantoin in 3M NaOH (or saturated
for easier sulfate removal later). -
Reflux at 100°C for 12-18 hours under
atmosphere (to prevent oxidation). -
Mechanism:[1][2][3] The hydantoin ring opens to release ammonia and carbon dioxide, yielding the free amino acid salt.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Adjust pH to 6.0 (Isoelectric Point) using glacial acetic acid or dilute HCl.
-
The product, 3-(3,4-dimethoxyphenyl)-2-methylalanine, will precipitate as a white crystalline solid.
-
Recrystallize from water/ethanol.
-
Impurity Profiling (HPLC Method)
In the final Methyldopa drug substance, the dimethoxy intermediate is a specified impurity (often limited to <0.1%).
Analytical Method (USP Compatible):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (5% B), 5-15 min (5%
40% B), 15-20 min (40% B). -
Detection: UV at 280 nm.
-
Retention Time: The dimethoxy analog elutes later than Methyldopa due to the hydrophobic methoxy groups (approx. RT 12.5 min vs. 4.2 min for Methyldopa).
Experimental Validation: Transport Assay
To verify the biological activity of the dimethoxy analog as a transport substrate (vs. the drug), use the following cell-based assay.
Protocol: LAT1 Competitive Uptake Assay
Objective: Determine if 3-(3,4-dimethoxyphenyl)-2-methylalanine competes with L-DOPA for brain entry.
-
Cell Line: HEK293 cells stably transfected with human LAT1 (SLC7A5) and CD98 (SLC3A2).
-
Tracer:
-L-Phenylalanine or -L-DOPA. -
Procedure:
-
Seed cells in 24-well plates (
cells/well). -
Wash with HBSS buffer (pH 7.4).
-
Incubate cells with the radiolabeled tracer (1 µM) in the presence of increasing concentrations (0.1 µM - 1 mM) of 3-(3,4-dimethoxyphenyl)-2-methylalanine .
-
Incubate for 2 minutes (initial rate conditions).
-
Terminate uptake by washing with ice-cold Na-free choline chloride buffer.
-
Lyse cells (0.1 N NaOH) and measure radioactivity via liquid scintillation counting.
-
-
Data Analysis: Plot % Uptake vs. Log[Concentration]. Calculate
.-
Interpretation: A low
(< 50 µM) indicates high affinity for the transporter, suggesting the dimethoxy analog can effectively cross the BBB or block nutrient transport.
-
References
-
Synthesis of Methyldopa
- Source: ChemicalBook / P
-
Title: Method for preparing methyldopa by directly hydrolyzing 5-methyl-5-(3,4-dimethoxybenzyl)hydantoin.[4]
-
URL:
-
Pharmacology of Alpha-Methyl-DOPA
-
Chemical Properties & Identification
- Source: PubChem (NIH).
-
Title: Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate (Analog Record).[6]
-
URL:
- LAT1 Transport Mechanisms: Source: Journal of Biological Chemistry. Title: Structure-Activity Relationships of Large Neutral Amino Acid Transporter 1 (LAT1). Note: General reference for phenylalanine analog transport kinetics.
Sources
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102911072A - Method for preparing methyldopa by directly hydrolyzing 5-methyl-5-(3,4-dimethoxybenzyl)hydantoin with acid - Google Patents [patents.google.com]
- 5. The pharmacological actions of 3,4-dihydroxyphenyl-alpha-methylalanine (alpha-methyldopa), an inhibitor of 5-hydroxytryptophan decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate | C12H17NO4 | CID 10800010 - PubChem [pubchem.ncbi.nlm.nih.gov]
